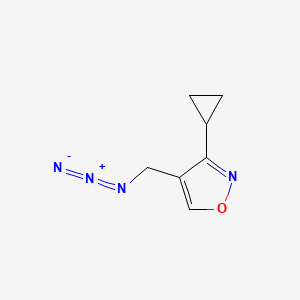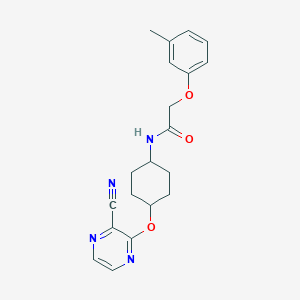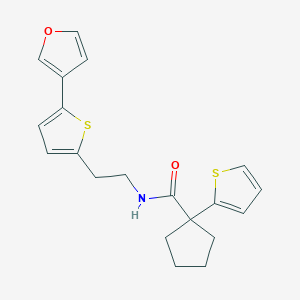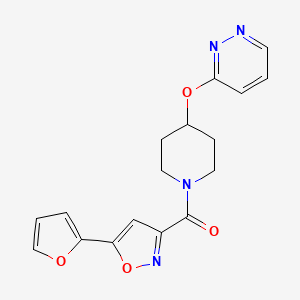
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinone derivatives. It is also known as MNPA or 2'-Methoxy-5'-nitro-[1,1'-biphenyl]-2-carboxylic acid 2-piperidin-1-yl-1-ylmethylene hydrazide. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are essential for proper neurological function. This mechanism of action makes MNPA a potential therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one exhibits potent inhibitory activity against various enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This increase in neurotransmitter levels can have various biochemical and physiological effects, including improved cognitive function, enhanced memory retention, and reduced symptoms of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one in lab experiments include its potent inhibitory activity against various enzymes, its potential therapeutic applications in the treatment of neurological disorders, and its relative ease of synthesis. However, the limitations of using MNPA in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy as a therapeutic agent.
Direcciones Futuras
Future research on 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one could focus on the development of new derivatives with improved potency and selectivity against specific enzymes. Additionally, further studies could investigate the safety and efficacy of MNPA as a therapeutic agent for the treatment of neurological disorders. Finally, research could explore the potential applications of MNPA in other fields, such as agricultural chemistry and material science.
Métodos De Síntesis
The synthesis of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one involves the reaction between 2-methoxy-5-nitrobenzaldehyde and piperidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. Therefore, MNPA could be used as a potential therapeutic agent for the treatment of these disorders.
Propiedades
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-11-6-5-9(14(16)17)8-10(11)13-7-3-2-4-12(13)15/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQLLJHEJHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B2907183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)
![[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2907190.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine](/img/structure/B2907192.png)
![Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2907193.png)





